3-(N-Propylaminocarbonyl)phenylboronic acid

描述

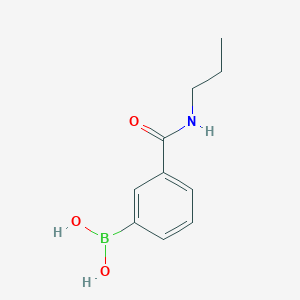

3-(N-Propylaminocarbonyl)phenylboronic acid (3-PACPBA) is a boronic acid derivative with the molecular formula C₁₀H₁₃BN₂O₅ and a molecular weight of 252.04 g/mol (CAS 871332-88-6) . Its structure features a phenylboronic acid backbone modified by an N-propylaminocarbonyl group at the meta position. This substituent introduces both hydrogen-bonding capability and enhanced solubility in polar solvents, making it suitable for applications in drug delivery and molecular recognition .

属性

IUPAC Name |

[3-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h3-5,7,14-15H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGOREURDIPFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657139 | |

| Record name | [3-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-22-5 | |

| Record name | B-[3-[(Propylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of 3-Carboxyphenylboronic Acid Active Ester

-

- 3-Carboxyphenylboronic acid is reacted with a benzothiazole phosphine salt (e.g., 2,2'-dithiobis(benzothiazole) and triphenylphosphine) in an organic solvent such as dichloromethane at room temperature.

- The reaction produces the corresponding 3-carboxyphenylboronic acid-S-benzothiazol-2-yl ester, an activated ester intermediate.

-

- Triphenylphosphine (approx. equimolar) is dissolved in dichloromethane.

- 2,2'-Dithiobis(benzothiazole) is added and stirred for 30 minutes.

- 3-Carboxyphenylboronic acid is then added to form the active ester.

Amidation with Propylamine

-

- The activated ester is reacted with propylamine or 1,3-diamino-2-propanol (as an analog) in an organic solvent such as ethanol or a mixture of organic solvents.

- The reaction is typically carried out at room temperature with stirring for 1–2 hours.

- After completion, the reaction mixture is concentrated under reduced pressure.

-

- The residue is treated with a water-soluble organic solvent (e.g., isopropanol) to induce crystallization.

- The product is filtered, washed with ethanol, and dried to yield 3-(N-propylaminocarbonyl)phenylboronic acid as a crystalline solid.

Advantages and Challenges

- This method offers high purity and an economical process suitable for industrial scale.

- Avoids use of difficult-to-remove solvents like N,N-dimethylformamide.

- The active ester intermediate ensures efficient amidation without significant side reactions.

- Challenges include managing by-products such as urea when carbodiimide coupling agents are used in alternative methods, which complicate purification.

Alternative Coupling Methods

Other synthetic methods involve carbodiimide-mediated coupling, such as using:

These reagents activate the carboxyl group for amidation with propylamine.

- Limitations:

- Formation of urea by-products requiring additional purification steps.

- Use of solvents like DMF, which are difficult to remove.

- Lower reaction yields and less consistent purity compared to active ester methods.

Summary Table of Preparation Methods

| Step | Method/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Activation of carboxylic acid | Reaction with benzothiazole phosphine salt in DCM | High purity active ester, mild conditions | Requires handling of phosphine reagents |

| Amidation | Reaction with propylamine or 1,3-diamino-2-propanol in ethanol or organic solvent | Efficient amidation, good yields, scalable | Requires careful solvent removal and crystallization |

| Carbodiimide-mediated coupling | DCC/HOBt or NHS in DMF solvent | Common peptide coupling method | Urea by-product, difficult purification, solvent removal issues |

| Purification | Crystallization from isopropanol/ethanol | Produces crystalline, high purity product | Requires solvent optimization for crystallization |

Research Findings and Industrial Relevance

- The active ester method using benzothiazole phosphine salts has been patented and demonstrated to provide a simple, economical, and high-purity route for phenylboronic acid derivatives, including this compound analogs.

- Reaction yields around 60–70% have been reported with this method, with purity suitable for pharmaceutical applications.

- Avoidance of DMF and urea by-products makes this method preferable for scale-up.

- The crystallization step is crucial for removing impurities and obtaining a stable solid form.

化学反应分析

Types of Reactions: 3-(N-Propylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group in the propylcarbamoyl moiety can be reduced to form corresponding alcohols.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohols.

Substitution: Biaryl or vinyl-aryl compounds.

科学研究应用

Biomedical Applications

1.1 Drug Delivery Systems

One of the most significant applications of 3-(N-Propylaminocarbonyl)phenylboronic acid is in the development of pH-responsive drug delivery systems. The compound can form covalent bonds with diol-containing molecules, making it suitable for targeted drug delivery, especially in cancer therapy. For instance, phenylboronic acid derivatives have been utilized to create nanoparticles that can release drugs in response to the acidic environment of tumors, enhancing therapeutic efficacy while minimizing systemic toxicity .

- Case Study: Nano-Drug Delivery System

- Researchers synthesized hydrophobic polyesters with multiple pendent phenylboronic acid groups to create nanoparticles loaded with anticancer drugs. These nanoparticles demonstrated improved drug encapsulation efficiency and selective release under acidic conditions, showcasing the potential of using this compound in targeted cancer therapies .

1.2 Glucose-Sensitive Polymers

The ability of this compound to interact with glucose has led to its use in developing glucose-sensitive polymers for diabetes management. These polymers can release insulin in response to glucose levels, providing a self-regulated system for diabetic patients .

- Case Study: Insulin Delivery Systems

Chemical Synthesis Applications

2.1 Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. This property is crucial for developing various organic compounds, including pharmaceuticals and agrochemicals.

- Case Study: Suzuki Coupling Reactions

Sensor Technology

3.1 Biosensors for Carbohydrate Detection

Due to its affinity for diols, this compound is utilized in biosensor technologies for detecting carbohydrates. Its ability to form reversible covalent bonds with sugars enables the development of sensitive biosensors that can monitor glucose levels and other saccharides in biological samples.

- Case Study: Carbohydrate Sensing

- Research has demonstrated that polymers incorporating phenylboronic acids can be used as supramolecular receptors for carbohydrate sensing in aqueous environments. These sensors exhibit enhanced binding affinities and selectivity towards specific sugars, making them valuable tools in clinical diagnostics .

作用机制

The mechanism of action of 3-(N-Propylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, with the boronic acid group forming a covalent complex with the diol group under basic conditions and dissociating under acidic conditions. This property makes it useful in various applications, including separation, sensing, and drug delivery .

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

The reactivity, solubility, and applications of boronic acids are heavily influenced by their substituents. Below is a comparative analysis of 3-PACPBA with structurally related compounds:

Table 1: Key Properties of 3-PACPBA and Analogues

Functional Group Impact on Properties

Solubility and Polarity: The N-propylaminocarbonyl group in 3-PACPBA improves solubility in aqueous and polar organic solvents compared to unmodified PBA, making it advantageous for biomedical applications . In contrast, 3-CPBA’s chloro group reduces solubility but enhances thermal and oxidative stability, favoring harsh reaction conditions .

Binding and Reactivity :

- PBA’s diol-binding ability is foundational for glucose sensing and polymer crosslinking . Derivatives like 3-PACPBA and AMPBH expand this utility:

- 3-PACPBA’s carbonyl group enables dynamic covalent bonding with proteins, useful in pH-responsive drug delivery .

- AMPBH’s aminomethyl group facilitates N→B coordination, enhancing interactions with enzymes .

Specialized Applications :

Stability and Commercial Viability

Drug Delivery Systems

Phenylboronic acid derivatives, including 3-PACPBA, are pivotal in designing nanocarriers for intracellular protein delivery. The N-propylaminocarbonyl group in 3-PACPBA enables pH- and ROS-responsive release mechanisms, critical for targeting cancer cells .

生物活性

3-(N-Propylaminocarbonyl)phenylboronic acid is a boronic acid derivative characterized by its ability to form reversible covalent bonds with diol-containing molecules. This property underpins its utility in various biological applications, particularly in enzyme activity studies and protein interactions. Its molecular formula is , and it is recognized for its role in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are vital for constructing carbon-carbon bonds in complex organic molecules.

The biological activity of this compound primarily stems from its interaction with diol-containing biomolecules. The compound's boronic acid group can form a covalent complex with diols under basic conditions, while dissociating under acidic conditions. This pH-dependent behavior is crucial for applications in separation, sensing, and drug delivery systems.

Key Mechanisms

- Reversible Covalent Bonding : Forms complexes with diols, affecting cellular processes.

- pH Dependence : Stability and reactivity change with pH, allowing for targeted applications.

Enzyme Activity and Protein Interactions

Research indicates that this compound serves as a valuable probe in studying enzyme activities and protein interactions. Its ability to bind selectively to diol-containing biomolecules makes it useful in affinity chromatography and biosensor technologies .

Case Studies

- Cellular Disruption Studies : In studies involving phenylboronic acids, including derivatives like this compound, significant morphological changes were observed in plant cells treated with these compounds. For instance, the disruption of cytoplasmic strands and nuclear collapse was noted, correlating with the binding strength of the boronic acid used .

- Anticancer Research : The compound has shown promise in drug delivery systems where it enhances the solubility and efficacy of hydrophobic drugs like doxorubicin. Studies demonstrated that nanoparticles incorporating phenylboronic acid exhibited improved tumor targeting and reduced side effects compared to free drugs .

Comparative Analysis of Biological Activity

| Compound | Binding Strength (pKa) | Cellular Effects | Applications |

|---|---|---|---|

| This compound | TBD | Disruption of cellular structures | Sensing, drug delivery |

| 3-Nitrophenylboronic acid (3-NBA) | 7.2 | Severe cytoplasmic disruption | Plant studies |

| Phenylboronic acid (PBA) | 8.8 | Partial disruption observed | General applications |

Antitumor Activity

Recent findings suggest that derivatives of phenylboronic acids exhibit significant cytotoxic effects on cancer cell lines while showing minimal toxicity to healthy cells. For instance, a synthesized phenylboronic acid derivative demonstrated an IC50 value of 18.76 µg/mL against MCF-7 cancer cells, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high activity).

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate activity).

- Antiurease Activity : IC50 = 1.10 ± 0.06 µg/mL (high activity).

These results highlight the compound's potential therapeutic applications beyond its use as a chemical probe .

常见问题

Q. Resolution Strategies :

Multi-Spectroscopic Analysis : Combine , , and NMR to map binding under varying pH.

Computational Modeling : Density functional theory (DFT) to evaluate intramolecular hydrogen bonding and boron coordination.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competing mechanisms.

| Study | Proposed Binding Site | at pH 7.4 | Method |

|---|---|---|---|

| Otsuka et al. | Glycerol tail (C-7/C-8) | 37.6 | NMR |

| Djanashвиili et al. | α-Hydroxycarboxylate (C-1/C-2) | 11.6 | NMR |

What are the emerging applications of this compound in drug discovery?

Advanced Question

The compound’s dual functionality (boron + carbamoyl) enables:

- Targeted Therapeutics : Boronic acids selectively bind glycoproteins (e.g., sialic acid-rich cancer cell surfaces) for drug delivery .

- Protease Inhibition : Act as transition-state analogs in serine protease inhibitors (e.g., anticancer agents).

- Covalent Organic Frameworks (COFs) : Polymerization via boronate ester linkages for drug encapsulation .

Q. Experimental Design :

- In Vitro Screening : Test binding affinity using surface plasmon resonance (SPR) with Neu5Ac-functionalized chips.

- Structure-Activity Relationship (SAR) : Modify the propyl chain length to optimize pharmacokinetics.

Which analytical techniques are most suitable for studying the compound’s interactions with biological targets?

Basic Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。